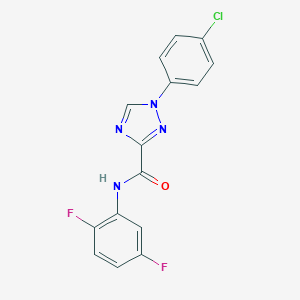

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide, also known as AZD8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cell growth and metabolism, and its dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. In recent years, AZD8055 has emerged as a promising tool for studying the role of mTOR in these diseases and for developing new therapies targeting this pathway.

Mecanismo De Acción

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide works by inhibiting the activity of mTOR, which is a key regulator of cell growth and metabolism. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions. 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide selectively inhibits mTORC1, leading to decreased protein synthesis, cell growth, and proliferation. In addition, 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to induce autophagy, a process by which cells recycle damaged or unwanted components, which can have both pro- and anti-tumor effects depending on the context.

Biochemical and Physiological Effects:

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer cells, 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide inhibits mTORC1 signaling, leading to decreased protein synthesis, cell growth, and proliferation. In addition, 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide induces autophagy, which can have both pro- and anti-tumor effects depending on the context. In other disease models, such as diabetes and neurodegenerative disorders, 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to improve metabolic and cognitive function, respectively.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages as a tool for studying mTOR signaling in disease models. It is a potent and selective inhibitor of mTORC1, which allows for specific modulation of this pathway without affecting other signaling pathways. In addition, 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied in preclinical models, and its pharmacokinetics and pharmacodynamics are well characterized. However, there are also some limitations to using 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments. For example, it has been shown to have off-target effects on other kinases, which can complicate interpretation of results. In addition, its potency and selectivity may vary depending on the cell type and experimental conditions used.

Direcciones Futuras

There are several future directions for research on 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide and mTOR signaling. One area of interest is the development of combination therapies that target both mTORC1 and mTORC2, as well as other signaling pathways that interact with mTOR. Another area of interest is the development of more potent and selective mTOR inhibitors, as well as inhibitors that target other components of the mTOR signaling pathway. Finally, there is ongoing research on the role of mTOR signaling in various disease states, including cancer, diabetes, and neurodegenerative disorders, which may lead to new therapeutic strategies.

Métodos De Síntesis

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the reaction of 4-chlorobenzaldehyde with 2,5-difluoroaniline to form an intermediate, which is then reacted with ethyl 2-cyanoacetate to give the triazole ring. The resulting compound is then treated with a variety of reagents to introduce the carboxamide group and the chloro substituent, resulting in the final product.

Aplicaciones Científicas De Investigación

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity both as a single agent and in combination with other therapies. It has also been investigated in other disease models, such as diabetes, neurodegenerative disorders, and viral infections, where it has demonstrated promising results. In addition, 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been used as a tool to study the role of mTOR in cellular processes such as autophagy, metabolism, and protein synthesis.

Propiedades

Nombre del producto |

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide |

|---|---|

Fórmula molecular |

C15H9ClF2N4O |

Peso molecular |

334.71 g/mol |

Nombre IUPAC |

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C15H9ClF2N4O/c16-9-1-4-11(5-2-9)22-8-19-14(21-22)15(23)20-13-7-10(17)3-6-12(13)18/h1-8H,(H,20,23) |

Clave InChI |

HQKMICDRWIMIPX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)F)F)Cl |

SMILES canónico |

C1=CC(=CC=C1N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)F)F)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Amino(3-oxo-3-piperidylpropyl)amino]benzo[d]1,2-thiazole-1,1-dione](/img/structure/B278775.png)

![2-bromo-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278777.png)

![N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278781.png)

![N-[4-(difluoromethoxy)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278782.png)

![5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278785.png)

![N-[4-(aminosulfonyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278786.png)

![N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278798.png)

![N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278800.png)